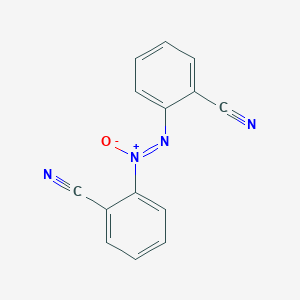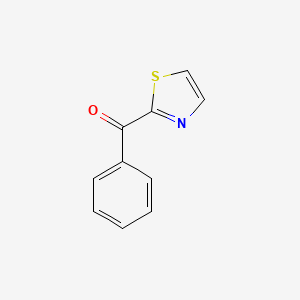
1-(Dicianometileno)-3-iminoisoindolina
Descripción general
Descripción
Synthesis Analysis
Synthetic approaches for compounds related to 1-(Dicyanomethylene)-3-iminoisoindoline often involve complex reactions that enable the formation of heterocyclic frameworks. For example, strategies for synthesizing diversely functionalized isoquinolines, which share structural similarities, have been intensely explored due to their therapeutic importance and structural diversity. These methodologies often include the introduction of substituents at specific carbon and nitrogen atoms, showcasing the compound's synthetic versatility and the broad interest in efficiently generating such frameworks (Vijayakumar et al., 2023).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like 1-(Dicyanomethylene)-3-iminoisoindoline is crucial for understanding their chemical behavior and potential applications. Studies on similar compounds emphasize the importance of structural features, such as the arrangement of substituents and the presence of electron-withdrawing or donating groups, which can significantly impact their reactivity and interaction with biological targets. For example, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones highlights the role of the dicyanomethylene group in contributing to the compound's reactivity and potential as a scaffold in synthesis (Gomaa & Ali, 2020).
Chemical Reactions and Properties
The reactivity of dicyanomethylene-containing compounds and their derivatives opens the door to various chemical transformations, enabling the synthesis of a wide range of heterocyclic compounds. For instance, the unique reactivity of such compounds under mild conditions can be exploited to generate versatile dyes and heterocyclic compounds, demonstrating their significant role in synthetic chemistry (Gomaa & Ali, 2020).
Aplicaciones Científicas De Investigación
Terapia Fotodinámica
1-(Dicianometileno)-3-iminoisoindolina se utiliza en la terapia fotodinámica, una modalidad médica desarrollada para el tratamiento de varias enfermedades de etiología oncológica y no oncológica . Esta terapia requiere la presencia de un fotosensibilizador, luz y oxígeno molecular, que combinados desencadenarán reacciones fisicoquímicas responsables de la producción de especies reactivas de oxígeno .
Efectos Fotosensibilizadores Antitumorales
Este compuesto ha sido estudiado por sus efectos fotosensibilizadores antitumorales . A pesar de los bajos rendimientos cuánticos de oxígeno singlete, los colorantes de esquaraina dicianometileno mostraron una relevante actividad fotodinámica in vitro .
Propiedades Fotofísicas y Fotoquímicas
Las propiedades fotofísicas y fotoquímicas de this compound han sido ampliamente estudiadas . Se ha llevado a cabo el estudio de su carácter de agregación, fotoblanqueo y capacidad de producción de oxígeno singlete .
Producción Fotocatalítica de Hidrógeno
This compound se ha utilizado en la producción fotocatalítica de hidrógeno (PHP) a partir de agua . La PHP es una solución prometedora para la contaminación ambiental debido a su alta densidad energética y la abundante disponibilidad de agua y energía solar en la Tierra .
Fotovoltaica Orgánica
This compound se ha utilizado ampliamente como grupo terminal en la fotovoltaica orgánica . Esto se debe a su fuerte capacidad de extracción de electrones y planaridad .
Transferencia Ultra rápida de Electrones
Este compuesto permite la transferencia ultrarrápida de electrones para la evolución de hidrógeno impulsada por luz visible a partir de agua . Esto ha llevado a un aumento significativo en la velocidad de evolución de hidrógeno .
Mecanismo De Acción
Target of Action
1-(Dicyanomethylene)-3-iminoisoindoline is a compound that has been studied for its potential applications in various fields, including as a component of mechanically responsive fluorescent materials . The primary targets of this compound are the photophysical properties of these materials, which can be triggered by mechanical stimulation .
Mode of Action
The compound interacts with its targets through a process known as Mechanical Response Luminescence (MRL). This process involves the regulation of photophysical properties by intermolecular interactions, molecular conformation, or molecular packing . In addition, the compound can be triggered by ClO- based on the oxidative transformation of the 1,1-dicyanomethylene-3-indanone group into a 1,3-indanedione moiety .
Biochemical Pathways
These factors include the modulation of aliphatic chains, donor-receptor switch, substituent adjustment, and position isomerism .
Pharmacokinetics
The principles of pharmacokinetics suggest that these properties would determine the onset, duration, and intensity of the compound’s effect .
Result of Action
The action of 1-(Dicyanomethylene)-3-iminoisoindoline results in changes in the photophysical properties of mechanically responsive fluorescent materials. These changes can include dramatic color changes in the presence of metal cations as a result of the interaction of the amino substituent with the analytes .
Action Environment
The action, efficacy, and stability of 1-(Dicyanomethylene)-3-iminoisoindoline can be influenced by various environmental factors. These factors can include the presence of specific ions in the environment, such as ClO- or metal cations, which can trigger the compound’s action .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-aminoisoindol-1-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4/c12-5-7(6-13)10-8-3-1-2-4-9(8)11(14)15-10/h1-4H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXWTIVCFJPDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345714 | |
| Record name | 1-(Dicyanomethylene)-3-iminoisoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43002-19-3 | |
| Record name | 1-(Dicyanomethylene)-3-iminoisoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Dicyanomethylene)-3-iminoisoindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)

![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)



![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)
